[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
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Overview
Description
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the oxazole derivative with 2-(4-methoxyphenoxy)acetic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Phenolic Derivatives: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of a methoxy group.
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Fluorine Atoms: The presence of fluorine atoms in the phenyl ring can enhance the compound’s stability and lipophilicity.
Oxazole Ring: The oxazole ring contributes to the compound’s rigidity and potential biological activity.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-14-3-5-15(6-4-14)25-11-19(23)26-10-13-9-18(27-22-13)16-7-2-12(20)8-17(16)21/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXSQDKIWGAGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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